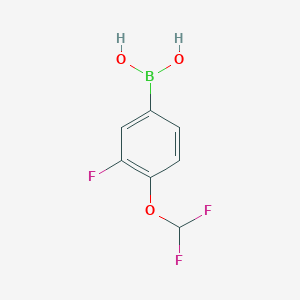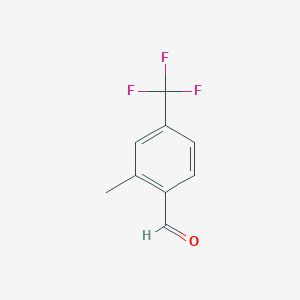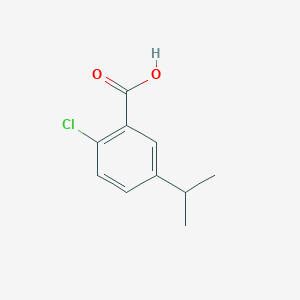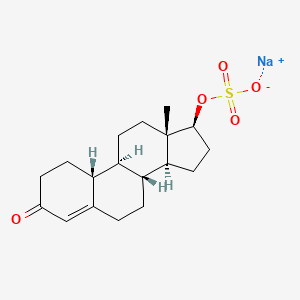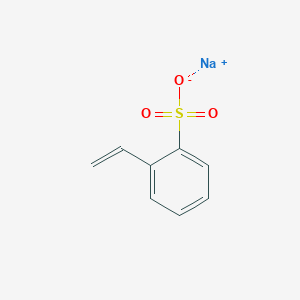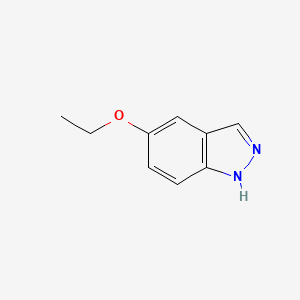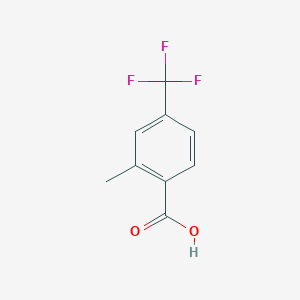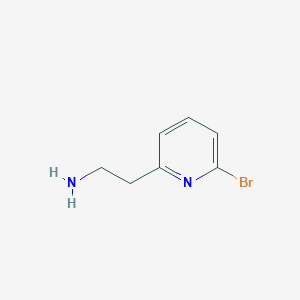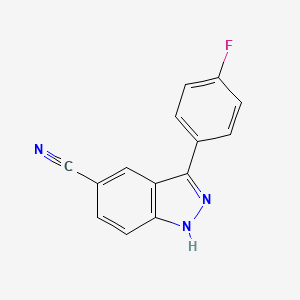
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile
概要
説明
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile, also known as FUB-144, is a synthetic cannabinoid that was first identified in Japan in 2012. It is a potent agonist of the cannabinoid receptors CB1 and CB2, with a binding affinity that is several times higher than that of the natural cannabinoid THC. Due to its high potency and selectivity, FUB-144 has become a popular research tool in the field of cannabinoid pharmacology.
作用機序
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile exerts its effects by binding to and activating the CB1 and CB2 receptors, which are located throughout the body and brain. Activation of these receptors leads to a range of physiological and behavioral effects, including analgesia, hypothermia, and altered mood and cognition. 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile has a higher binding affinity for these receptors than THC, which may contribute to its increased potency and selectivity.
Biochemical and physiological effects:
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile produces a range of biochemical and physiological effects in rodents, including hypothermia, catalepsy, and antinociception. These effects are similar to those produced by other synthetic cannabinoids, such as JWH-018 and AM-2201, and suggest that 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile may have potential therapeutic applications for the treatment of pain, anxiety, and other conditions.
実験室実験の利点と制限
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the mechanisms of cannabinoid receptor activation and signaling. However, 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile also has several limitations, including its potential toxicity and the lack of information about its long-term effects. Researchers must use caution when working with 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile and take appropriate safety precautions to minimize the risk of exposure.
将来の方向性
There are several potential future directions for research on 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile, including:
1. Further studies to understand the mechanisms of cannabinoid receptor activation and signaling.
2. Exploration of the potential therapeutic applications of 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile for the treatment of pain, anxiety, and other conditions.
3. Investigation of the long-term effects of 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile on the body and brain.
4. Development of new synthetic cannabinoids based on the structure of 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile to improve potency, selectivity, and safety.
科学的研究の応用
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile has been extensively studied in vitro and in vivo to understand its pharmacological properties and potential therapeutic applications. In vitro studies have shown that 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile is a potent agonist of the CB1 and CB2 receptors, with a binding affinity that is several times higher than that of THC. This makes 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile a valuable tool for studying the mechanisms of cannabinoid receptor activation and signaling.
In vivo studies have shown that 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile produces a range of physiological and behavioral effects in rodents, including hypothermia, catalepsy, and antinociception. These effects are similar to those produced by other synthetic cannabinoids, such as JWH-018 and AM-2201, and suggest that 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile may have potential therapeutic applications for the treatment of pain, anxiety, and other conditions.
特性
IUPAC Name |
3-(4-fluorophenyl)-1H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3/c15-11-4-2-10(3-5-11)14-12-7-9(8-16)1-6-13(12)17-18-14/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAULCRCVHOEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624019 | |
| Record name | 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile | |
CAS RN |
395100-12-6 | |
| Record name | 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


